Einecs 305-339-0

Beschreibung

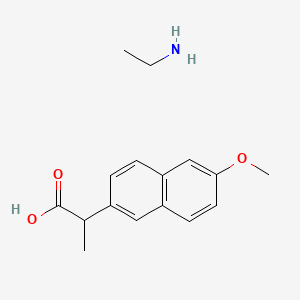

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

94442-13-4 |

|---|---|

Molekularformel |

C16H21NO3 |

Molekulargewicht |

275.34 g/mol |

IUPAC-Name |

ethanamine;2-(6-methoxynaphthalen-2-yl)propanoic acid |

InChI |

InChI=1S/C14H14O3.C2H7N/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;1-2-3/h3-9H,1-2H3,(H,15,16);2-3H2,1H3 |

InChI-Schlüssel |

WGMXALZBTBYPQD-UHFFFAOYSA-N |

Kanonische SMILES |

CCN.CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Pathways and Structural Modification of Einecs 305 339 0

Retrosynthetic Analysis and Proposed Synthetic Methodologies for Einecs 305-339-0

A common and established route for the synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid begins with 2-chloro-6-fluorobenzaldehyde (B137617). connectjournals.com The retrosynthetic analysis points to two primary bond disconnections: the C-N and O-C bonds of the isoxazole (B147169) ring, and the C-C bond between the isoxazole and the carboxyl group.

The forward synthesis typically involves a multi-step sequence: connectjournals.com

Oxime Formation: 2-chloro-6-fluorobenzaldehyde is reacted with hydroxylamine (B1172632) hydrochloride in a nucleophilic addition reaction to yield 2-chloro-6-fluorobenzaldehyde oxime. connectjournals.com

Hydroximoyl Chloride Formation: The oxime is then chlorinated, often using a suitable chlorinating agent, to produce 2-chloro-6-fluoro-N-hydroxybenzimidoyl chloride. connectjournals.com

Cycloaddition and Esterification: This intermediate is a precursor to a nitrile oxide, which undergoes a [3+2] cycloaddition reaction with a diketene (B1670635) equivalent or, more directly, with a β-ketoester like ethyl acetoacetate. This key step forms the 3-aryl-5-methylisoxazole-4-carboxylate core.

Hydrolysis: The final step is the saponification (alkaline hydrolysis) of the resulting ester to furnish the target carboxylic acid, this compound.

A summary of the primary synthetic pathway is presented below.

Table 1: Proposed Synthetic Pathway for this compound

| Step | Starting Material | Reagent(s) | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2-Chloro-6-fluorobenzaldehyde | Hydroxylamine hydrochloride | 2-Chloro-6-fluorobenzaldehyde oxime | 97.0% | connectjournals.com |

| 2 | 2-Chloro-6-fluorobenzaldehyde oxime | N-Chlorosuccinimide (NCS), Pyridine | 2-Chloro-6-fluoro-N-hydroxybenzimidoyl chloride | 87.0% | connectjournals.com |

| 3 | 2-Chloro-6-fluoro-N-hydroxybenzimidoyl chloride | Ethyl acetoacetate, Sodium ethoxide | Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate | - |

Exploration of Alternative Synthetic Routes and Methodological Innovations

Beyond the classical approach, significant research has been devoted to developing more efficient, regioselective, and environmentally benign methods for isoxazole synthesis. These can be considered alternative strategies for accessing the core structure of this compound.

One of the most powerful methods for constructing five-membered heterocycles is the 1,3-dipolar cycloaddition reaction. mdpi.com For isoxazoles, this typically involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). rsc.org Innovations in this area focus on the in situ generation of the often unstable nitrile oxide from precursors like aldoximes. rsc.org

Methodological innovations include:

One-Pot Procedures: A one-pot, three-step procedure using a copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes provides 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.org

Green Catalysis: An innovative approach utilizes tomato fruit extract as a natural, biodegradable catalytic medium for the one-pot multicomponent reaction between an aromatic aldehyde, hydroxylamine hydrochloride, and a β-ketoester to produce isoxazole derivatives. researchgate.net This method is attractive for its mild conditions and ease of product separation. researchgate.net

Ultrasonication: A one-pot cascade reaction for isoxazole formation has been developed using ultrasonication and a DABCO catalyst in water, representing a green and efficient alternative. rsc.org

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship Studies (conceptual)

The structure of this compound offers several sites for chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies. Such studies are fundamental in fields like medicinal chemistry and agrochemistry for optimizing the properties of a lead compound.

The primary site for derivatization is the carboxylic acid moiety at the 4-position of the isoxazole ring.

Amide and Ester Formation: The carboxylic acid can be readily converted into a wide range of amides, esters, or thioamides. A common method involves activating the carboxylic acid with a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a base such as dimethylaminopyridine (DMAP), followed by reaction with a desired amine or alcohol. mdpi.com This allows for the systematic exploration of the chemical space around this position. mdpi.com

Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride intermediate using chlorinating agents like thionyl chloride or oxalyl chloride. This acyl chloride is a versatile precursor for a host of nucleophilic acyl substitution reactions.

Homologation: The carboxyl group can be extended. For example, the Arndt–Eistert reaction could theoretically be applied to the corresponding acyl chloride to insert a methylene (B1212753) group, yielding the acetic acid analogue. growingscience.com

Other conceptual modifications could include substitution on the phenyl ring or modification of the methyl group at the 5-position, although these would require re-synthesis from modified starting materials.

Table 2: Conceptual Derivatization Strategies for SAR Studies

| Modification Site | Reaction Type | Reagents (Examples) | Resulting Functional Group |

|---|---|---|---|

| Carboxylic Acid | Amidation | R-NH₂, EDC, DMAP | Carboxamide |

| Carboxylic Acid | Esterification | R-OH, Acid catalyst or coupling agents | Ester |

| Carboxylic Acid | Acyl Chloride Formation | SOCl₂, Oxalyl Chloride | Acyl Chloride |

| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |

| Phenyl Ring | Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides) | Ether (conceptual) |

Catalytic Approaches in the Synthesis of this compound and its Congeners

Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are more efficient, selective, and sustainable. The synthesis of isoxazoles has benefited greatly from the development of novel catalytic systems.

Transition Metal Catalysis:

Copper (Cu): Copper catalysts are widely used. A CuCl-mediated intramolecular cyclization of oximes is an effective route. organic-chemistry.orgthieme-connect.com Copper-catalyzed isomerization of oxime intermediates can be crucial for driving reactions to completion. thieme-connect.com

Gold (Au): AuCl₃ has been used to catalyze the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles under mild conditions. organic-chemistry.org Gold catalysts can also promote oxyboration reactions to yield borylated isoxazoles. organic-chemistry.org

Palladium (Pd): A palladium-catalyzed four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide can produce isoxazole derivatives. organic-chemistry.org

Hypervalent Iodine Catalysis: A reliable and efficient method for synthesizing fused isoxazoles involves the intramolecular oxidative cycloaddition of aldoximes. mdpi.com This reaction is catalyzed by hypervalent iodine(III) species generated in situ from precursors like 2-iodobenzoic acid and m-chloroperoxybenzoic acid (m-CPBA). mdpi.com

Table 3: Catalytic Systems in Isoxazole Synthesis

| Catalyst System | Reaction Type | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Copper(I) salts | [3+2] Cycloaddition | Nitrile oxides, Terminal acetylenes | One-pot, high regioselectivity | organic-chemistry.org |

| Gold(III) chloride | Cycloisomerization | α,β-Acetylenic oximes | Mild conditions, high yields | organic-chemistry.org |

| Palladium complexes | Multi-component coupling | Alkyne, Hydroxylamine, CO, Aryl iodide | Four components in one step | organic-chemistry.org |

| Hypervalent Iodine(III) | Oxidative Cycloaddition | Alkyne-tethered aldoximes | In-situ catalyst generation, metal-free product | mdpi.com |

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The specific molecule this compound, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, is achiral. It possesses a plane of symmetry and contains no stereogenic centers, and therefore does not exist as enantiomers or diastereomers.

However, the principles of stereoselective synthesis are highly relevant to the broader class of isoxazole and isoxazoline (B3343090) derivatives, where the introduction of chiral centers is common. Methodologies have been developed to control the three-dimensional arrangement of atoms in these related structures.

Intramolecular Nitrile Oxide Cycloaddition (INOC): A powerful strategy for the stereoselective synthesis of complex fused-ring systems is the INOC reaction. nih.govacs.org For instance, iminosugar C-nitromethyl glycosides, derived from carbohydrates, can serve as chiral precursors for nitrile oxides. nih.govacs.org Their intramolecular cycloaddition onto tethered alkenes or alkynes proceeds with a high degree of stereoselectivity, yielding isoxazoline- or isoxazole-fused bicyclic iminosugars. nih.govacs.org

Palladium-Catalyzed Carboetherification: A novel method for the stereoselective construction of substituted isoxazolidines (the saturated analogue of isoxazoles) involves the palladium-catalyzed carboetherification of N-butenyl hydroxylamine derivatives with aryl bromides. nih.gov This approach can provide access to specific isoxazolidine (B1194047) stereoisomers that are complementary or inaccessible through traditional 1,3-dipolar cycloaddition methods. nih.gov The stereochemical outcome is dictated by the geometry of the transition state during the catalytic cycle. nih.gov

These examples demonstrate that while the title compound itself is achiral, the isoxazole scaffold can be incorporated into complex chiral molecules with excellent stereocontrol using advanced synthetic methods.

Chemical Reactivity and Reaction Mechanisms of Einecs 305 339 0

Mechanistic Investigations of Key Transformations Involving Einecs 305-339-0

The primary transformations involving Ethenzamide are its synthesis and its interactions with other molecules to form new crystalline structures (cocrystals).

Synthesis: The synthesis of Ethenzamide can be achieved through several routes. A principal method is the condensation reaction between 4-ethoxyaniline and salicylic (B10762653) acid. This reaction typically requires a dehydrating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) to facilitate the formation of the amide bond. Another efficient, environmentally friendly approach involves the O-alkylation of salicylamide. scilit.com This method can be performed under solvent-free conditions or using phase transfer catalysts (PTC) with microwave or ultrasonic assistance to achieve high yields in significantly reduced reaction times. scilit.com For instance, using a PTC like tetrabutylammonium (B224687) bromide (TBAB) under microwave irradiation in water can yield Ethenzamide in as little as two minutes with a 94% yield. scilit.com

Cocrystal Formation: Ethenzamide readily forms cocrystals with various coformers, a process driven by non-covalent interactions, primarily hydrogen bonding. The amide group of Ethenzamide is a critical participant in these interactions. A survey of its cocrystal structures reveals a preference for forming heterosynthons in the following order of abundance: amide–carboxylic acid (51%), amide–amide (20%), and amide–hydroxyl (10%). rsc.org

With Hydroxybenzoic Acids: When cocrystallized with dihydroxybenzoic acids like 2,6-dihydroxybenzoic acid (26DHBA) and gallic acid (GA), specific hydrogen bonding patterns emerge. With 26DHBA, a strong acid-amide heterosynthon is formed. nih.gov In the case of the ETZ-GA cocrystal, an O-H∙∙∙O hydrogen bond forms between a hydroxyl group of gallic acid and the amide oxygen of Ethenzamide. nih.gov Simultaneously, Ethenzamide molecules can form dimers through a stable R²₂(8) amide-amide homosynthon. rsc.orgnih.gov The specific hydroxyl group positioning on the coformer plays a crucial role in directing which supramolecular synthon is formed. nih.gov

Studies on Reaction Kinetics and Thermodynamics for Reactions of this compound

Kinetic studies on Ethenzamide primarily focus on its degradation and dissolution, which are crucial for understanding its stability and bioavailability.

Photodegradation Kinetics: The photocatalytic degradation of Ethenzamide has been investigated using catalysts like nanoporous TiO₂ films. Under UV irradiation with a catalyst, the degradation follows first-order kinetics. mdpi.comresearchgate.net The apparent rate constant for the photocatalytic degradation can be significantly high, with studies showing complete removal in minutes under specific conditions. researchgate.net For example, with an initial concentration of 500 ppb and a catalyst dosage of 10 mg/150 mL, Ethenzamide was completely removed in 3 minutes under VUV irradiation. researchgate.net The rate is influenced by factors such as the initial concentration of the pollutant, catalyst type, and irradiation source (UV vs. VUV). researchgate.net

Dissolution Thermodynamics and Kinetics: The solubility of Ethenzamide is a key parameter. The equilibrium solubility in a phosphate-buffered saline (PBS) solution at pH 6.8 has been determined to be 0.09 mg/mL. rsc.org The formation of cocrystals can enhance this solubility. Studies show that cocrystals with hydroquinone (B1673460) (HQ), phloroglucinol (B13840) (PHL), resorcinol (B1680541) (RES), and catechol (CAT) all exhibit higher solubility than pure Ethenzamide. rsc.org This enhancement is often accompanied by a "spring and parachute" effect, where the concentration temporarily supersaturates before settling at a higher equilibrium solubility than the pure drug. rsc.org

| Compound | Equilibrium Solubility (mg/mL) |

|---|---|

| Ethenzamide (ETZ) | 0.090 |

| ETZ–Catechol (CAT) | 0.111 |

| ETZ–Resorcinol (RES) | 0.113 |

| ETZ–Phloroglucinol (PHL) | 0.131 |

| ETZ–Hydroquinone (HQ) | 0.141 |

Data sourced from CrystEngComm, 2023. rsc.org

Photochemical and Thermochemical Decomposition Pathways of this compound

Photochemical Decomposition: Ethenzamide is susceptible to degradation under UV and vacuum ultraviolet (VUV) irradiation, particularly in the presence of a photocatalyst like TiO₂. researchgate.net The mechanism involves the generation of highly reactive species, such as hydroxyl radicals, which attack the Ethenzamide molecule. The aromatic rings and the amide bond are likely sites for oxidative attack, leading to the breakdown of the molecule into smaller fragments. The efficiency of this degradation is enhanced in flow-through systems and with catalysts featuring high surface area and exposed reactive facets. researchgate.net

Thermochemical Decomposition: Thermogravimetric analysis (TGA) of cocrystals containing Ethenzamide shows that the formation of intermolecular hydrogen bonds significantly influences the thermal decomposition process. ccspublishing.org.cn For instance, in cocrystals with other organic molecules, the decomposition temperature often shifts compared to the individual components. This indicates that the energy required to break the crystal lattice and initiate decomposition is altered by the new intermolecular interactions present in the cocrystal structure. ccspublishing.org.cn

Interactions with Common Reagents and Solvent Systems

Reagent Interactions: Ethenzamide's functional groups allow for various chemical reactions.

Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, which would cleave the molecule into salicylic acid (or its ethoxy derivative) and 4-ethoxyaniline.

Oxidation: The phenolic ring is susceptible to oxidation.

Substitution: Electrophilic aromatic substitution can occur on both aromatic rings, with the positions directed by the activating/deactivating nature of the substituents (-OH, -OR, -NHCOR).

Solvent Interactions: The solubility and conformation of Ethenzamide are highly dependent on the solvent system. It is a conformationally labile molecule. researchgate.net Its solubility is limited in aqueous solutions but can be improved in organic solvents or by forming cocrystals. rsc.orgnih.gov In cocrystallization experiments, solvents like diethyl ether are used to facilitate the reaction between Ethenzamide and coformers. ccspublishing.org.cn The choice of solvent can also influence which polymorphic form of the compound crystallizes. acs.org Computational studies have shown that in water-acetonitrile binary mixtures, Ethenzamide is preferentially solvated by acetonitrile (B52724), which influences its reactivity and dissolution kinetics. researchgate.net

Computational Chemistry Approaches to Elucidate Reactivity Profiles of this compound

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the reactivity of Ethenzamide. nih.govresearchgate.net

Conformational and Stability Analysis: DFT calculations are used to determine the lowest energy conformations of the molecule. For the Ethenzamide-2-nitrobenzoic acid cocrystal, calculations identified the most stable configuration and analyzed properties like stability energy and charge distribution. researchgate.net These studies explore the conformational properties of the individual molecule both in a vacuum and in solution to understand its crystallization behavior. researchgate.net

Advanced Applications of Einecs 305 339 0 in Chemical Sciences

Role of (R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate as a Precursor or Intermediate in Complex Organic Synthesis

(R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate serves as a fundamental heterocyclic building block for creating more intricate pharmaceutical compounds. pharmaffiliates.com Its structure, featuring a chiral center and reactive hydroxyl group, makes it an ideal starting point for multi-step syntheses. The Boc-protecting group ensures that the piperidine (B6355638) nitrogen remains unreactive during initial synthetic steps, allowing for selective chemistry to be performed at other sites.

In synthetic pathways, this compound is often utilized for the construction of substituted piperidine rings, which are core structures in many biologically active molecules. For instance, it is a precursor in the synthesis of various enzyme inhibitors and receptor modulators where the piperidine moiety serves as a scaffold. mdpi.com The synthesis of arginase inhibitors, for example, has utilized piperidine-containing compounds as a foundational structure. mdpi.com Similarly, it has been employed as an intermediate in the creation of beta-lactamase inhibitors, which are critical in addressing antibiotic resistance.

The general process often involves the modification of the hydroxymethyl group, such as oxidation to an aldehyde or carboxylic acid, or its conversion to a leaving group for nucleophilic substitution, followed by deprotection of the Boc group and subsequent N-alkylation or acylation to build molecular complexity.

Exploration of (R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate in Medicinal Chemistry Research and Drug Discovery Paradigms (conceptual role, not clinical trials)

The inherent structural features of (R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate make it a compound of significant interest in medicinal chemistry for the conceptual design of new therapeutic agents.

In drug discovery, a "scaffold" refers to the core structure of a molecule upon which various functional groups can be built to create a library of related compounds. The piperidine ring of this compound is a privileged scaffold, meaning it is frequently found in known drugs and bioactive molecules.

Researchers utilize (R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate to develop novel molecular scaffolds aimed at specific biological targets. whiterose.ac.uk By modifying its structure, chemists can systematically explore the chemical space around a target protein's binding site. For example, the synthesis of renin inhibitors has been guided by structure-based drug design, leading to potent alkylamine renin inhibitors derived from piperidine structures. molaid.com The defined stereochemistry of the (R)-enantiomer is often crucial for achieving the desired biological activity and selectivity.

Table 1: Synthetic Strategies for Scaffold Diversification

| Starting Material | Reaction Type | Resulting Scaffold | Potential Application |

|---|---|---|---|

| (R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | Oxidation & Amidation | Chiral piperidine carboxamides | Enzyme inhibitors |

| (R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | Mitsunobu Reaction | Ether-linked piperidine derivatives | Receptor antagonists |

The design of ligands that bind with high affinity and selectivity to biological receptors is a cornerstone of modern drug development. (R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate and its derivatives are used conceptually and computationally in ligand design. The piperidine ring can adopt various conformations (e.g., chair, boat), and the substituents can be oriented either axially or equatorially. This conformational flexibility is a key consideration in designing ligands that fit precisely into a receptor's binding pocket.

Computational models, such as molecular docking, are used to predict how derivatives of this compound might interact with target proteins. These studies help in prioritizing which compounds to synthesize for actual testing. For example, derivatives have been investigated as γ-secretase modulators, which are important in the context of Alzheimer's disease research for their potential to lower the production of amyloid-beta 42 (Aβ42). pharmaffiliates.com The specific stereochemistry and functional groups of the molecule are critical for establishing the necessary hydrogen bonds, hydrophobic interactions, and van der Waals forces that govern ligand-receptor binding.

Biochemical Research Applications of (R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate as a Molecular Probe or Tool

Beyond its role as a synthetic precursor, this compound can be adapted for use as a molecular probe to study biological systems. By attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to the molecule, researchers can visualize and track the location and interaction of the resulting probe within cells or tissues.

The hydroxyl group provides a convenient handle for such modifications. For instance, it can be esterified or etherified with a linker attached to a fluorescent molecule. These probes can then be used in techniques like fluorescence microscopy or flow cytometry to investigate the distribution and binding of the piperidine scaffold to its cellular targets. This approach is valuable for target validation and for studying the mechanism of action of drugs derived from this scaffold. chemshuttle.com

Potential Applications in Materials Science and Polymer Chemistry (conceptual)

The bifunctional nature of (R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate—containing a protected amine and a hydroxyl group—lends itself to conceptual applications in materials science. After deprotection of the amine, the resulting amino-alcohol can serve as a monomer in polymerization reactions.

For example, it could be incorporated into polyamides or polyurethanes. The piperidine ring within the polymer backbone would introduce a degree of rigidity and specific conformational properties, potentially influencing the material's thermal stability, mechanical strength, and solubility. The chirality of the monomer could lead to the formation of chiral polymers with unique optical properties or the ability to act as a stationary phase for chiral chromatography. Conceptually, it could also be used to create functional hydrogels with tunable properties and enhanced biocompatibility for applications in tissue engineering. chemshuttle.com

Contributions to Green Chemistry Methodologies via (R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate (conceptual)

In the context of green chemistry, the value of a starting material is also judged by its efficiency in synthetic routes. The use of a pre-functionalized, chiral building block like (R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate can contribute to more sustainable chemical processes.

By starting with a molecule that already contains the desired stereocenter and key functional groups, chemists can often reduce the number of synthetic steps required to reach a complex target. This leads to several green chemistry benefits:

Reduced Use of Protecting Groups: While this molecule contains a Boc protecting group, its use can obviate the need for more complex protection/deprotection sequences that might be required if starting from a simpler, achiral precursor.

Catalysis: The compound can be used as a precursor for chiral catalysts, which allow for the production of other chiral molecules in an efficient and environmentally friendly manner. chembk.com

Environmental Fate and Biogeochemical Transformations of Einecs 305 339 0

Degradation Pathways in Environmental Compartments

The biodegradation of Einecs 305-339-0 in aquatic systems is a critical process determining its persistence. The initial step in the biodegradation of this ester is likely the enzymatic hydrolysis of the ester bond, catalyzed by microbial esterases. This cleavage results in the formation of 2-ethylhexanol and the corresponding epoxidized C14-22 fatty acids. These initial breakdown products then undergo further microbial degradation.

Under aerobic conditions, the biodegradation of substances structurally similar to this compound has been investigated through standardized testing protocols. A study on Fatty acids, tall-oil, epoxidized, 2-ethylhexyl esters (ETP), considered a representative substance, was conducted using a manometric respirometry test (OECD 301F) to assess its ready biodegradability oecd.org. Generally, long-chain fatty acid esters are known to be biodegradable. However, ready biodegradability tests on similar UVCB (substances of Unknown or Variable composition, Complex reaction products or Biological materials) substances have shown that they may not meet the stringent criteria for "readily biodegradable." For instance, a study on a complex substance containing such esters reported 33% degradation after 28 days in a CO2 Evolution Test (OECD 301B), indicating that it is not readily biodegradable europa.eu. The rate of aerobic biodegradation of lipids from industrial wastewater has been shown to be more rapid than anaerobic degradation, with complete removal possible in shorter time frames depending on oxygen concentration tuiasi.ro.

Table 1: Aerobic Biodegradation Data for Structurally Similar Substances

| Test Substance | Test Guideline | Inoculum | Degradation | Result |

|---|---|---|---|---|

| Fatty acids, tall-oil, epoxidized, 2-ethylhexyl esters (ETP) | OECD 301F (Manometric Respirometry Test) | Activated Sludge | Not specified in available abstract | Considered representative for this compound oecd.org |

The aerobic degradation of the resulting long-chain fatty acids proceeds via the β-oxidation pathway, where the fatty acid chains are progressively shortened by two carbon units at a time, ultimately leading to the formation of acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water.

In anaerobic environments, such as sediments, the degradation of this compound follows a different pathway. The initial hydrolysis of the ester bond still occurs, yielding 2-ethylhexanol and epoxidized fatty acids. The subsequent anaerobic degradation of long-chain fatty acids (LCFAs) is a syntrophic process involving multiple microbial groups. Proton-reducing acetogenic bacteria degrade the LCFAs via β-oxidation to acetate (B1210297), hydrogen, and carbon dioxide nih.gov. These products are then consumed by hydrogen-utilizing and acetoclastic methanogens to produce methane nih.gov.

The rate of anaerobic degradation of LCFAs can be slow and is influenced by physical factors nih.gov. LCFAs can adsorb to the surface of microbial cells, potentially creating a physical barrier that limits the transfer of substrates and products, which may induce a delay in methane production nih.gov. Studies on the anaerobic biodegradation of various alkyl esters in marine sediment have shown that the chemical structure, including chain length and branching, affects the rate and completeness of degradation researchgate.net. Esters with a total carbon number between 12 and 18 and those with unsaturated bonds tend to show increased biodegradability researchgate.net. The mineralization of biomass-associated LCFAs has been observed to take approximately 800 hours in some studies core.ac.uk.

Table 2: Anaerobic Biodegradation of Structurally Related Compounds

| Compound Type | Environment | Key Observations |

|---|---|---|

| Long-Chain Fatty Acids (LCFAs) | Anaerobic Sludge | Degradation occurs via syntrophic β-oxidation. Rate can be slow and inhibited by accumulation on biomass nih.govnih.gov. |

| Alkyl Esters | Marine Sediment | Biodegradability is influenced by chain length and structure. Esters with 12-18 carbons and unsaturated bonds show better degradation researchgate.net. |

The biodegradation of long-chain fatty acids, the hydrolysis products of this compound, is carried out by specific microbial communities. In anaerobic environments, bacteria from the families Syntrophomonadaceae and Syntrophaceae are known to be involved in the β-oxidation of LCFAs in syntrophy with methanogenic archaea nih.gov. Under aerobic conditions, a wide range of bacteria possess the enzymes necessary for fatty acid degradation through the β-oxidation pathway. The degradation of the epoxy functional group may involve specific epoxide hydrolases, which have been identified in various microorganisms.

Information on the direct photodegradation of this compound is limited. However, studies on epoxidized oils, such as epoxidized linseed oil, suggest that photo-oxidative degradation can occur. The proposed mechanism involves the abstraction of labile hydrogen atoms from the fatty acid chains upon exposure to UV radiation in the presence of oxygen europa.eu. This can lead to the formation of various photoproducts. The rate of photodegradation and the quantum yield would depend on factors such as the light intensity, wavelength, and the presence of photosensitizers in the water. The quantum yield for the photodegradation of hydrophobic compounds can be significantly enhanced in the presence of sensitizers like acetone nih.gov.

Biodegradation Kinetics and Mechanisms in Aquatic Systems

Bioaccumulation Potential and Environmental Persistence

The bioaccumulation potential of Naproxen in aquatic organisms is generally considered to be low. astrazeneca.comnih.gov This assessment is primarily based on its octanol-water partition coefficients (log Kow), which are low across the environmentally relevant pH range. astrazeneca.com The log Kow value for Naproxen is 3.2, which indicates a degree of hydrophobicity; however, its tendency to exist in an anionic (negatively charged) form at typical environmental pH levels (pH 5-8) limits its partitioning into the fatty tissues of organisms. nih.gov

Despite the low potential, some studies have detected Naproxen and its metabolites in the tissues of aquatic organisms. For instance, the presence of phase II metabolites like glucuronides has been found in fish bile. nih.gov It has been suggested that one mechanism for Naproxen accumulation could be the suppression of metabolizing enzyme activity within the organism. nih.gov However, studies on trophic transfer in aquatic food chains have indicated that dietary transfer is not a significant pathway for internal concentrations, with bioaccumulation being 20-50% lower at higher trophic levels. lu.se

Table 1: Bioaccumulation Data for Naproxen

| Parameter | Value | Reference |

|---|---|---|

| Log Kow | 3.2 | nih.gov |

| Bioconcentration Factor (BCF) (estimated) | 3 | nih.gov |

Naproxen is considered to be pseudo-persistent in the environment. cnr.itresearchgate.net While it is susceptible to degradation under certain conditions, its continuous and widespread use results in a constant introduction into aquatic systems, leading to its ongoing presence. cnr.itresearchgate.net

The persistence of Naproxen is influenced by several factors:

Biodegradation: Naproxen is readily biodegradable under aerobic conditions. cnr.itresearchgate.net However, its removal in conventional wastewater treatment plants (WWTPs) is often incomplete, with degradation levels ranging from 40% to almost complete removal. nih.gov In soil, mesophilic aerobic biodegradation is the primary mechanism of dissipation, a process that can be enhanced by microorganisms present in biosolids. nih.gov

Photodegradation: The molecule contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov This is a significant degradation pathway in surface waters. nih.gov

pH: The environmental pH affects Naproxen's form. As a carboxylic acid, it is deprotonated at a pH of 5-8, existing mainly as an anion. This affects its sorption behavior and bioavailability for degradation. nih.gov

Sorption: The tendency of Naproxen to adsorb to soil and sediment is considered moderate. nih.gov The sorption process is inversely dependent on pH; as an anion, its interaction with negatively charged organic matter and clay surfaces is limited. nih.gov

Environmental Transport and Distribution Modeling

Understanding the movement of this compound's active component, Naproxen, through the environment is key to predicting its distribution and potential exposure pathways.

Volatilization is not considered an important environmental fate process for Naproxen. nih.gov This is due to its low vapor pressure (estimated at 1.9 x 10⁻⁶ mm Hg at 25°C) and its existence primarily in the anionic, non-volatile form in water at typical environmental pH values. nih.gov While some vapor-phase Naproxen in the atmosphere would be degraded rapidly by hydroxyl radicals (estimated half-life of 3 hours), its entry into the atmosphere is limited. nih.gov Particulate-phase Naproxen would be removed through wet or dry deposition. nih.gov

Naproxen is expected to have moderate mobility in soil. nih.gov Its potential to leach from soil into groundwater is influenced by its sorption characteristics. The soil-water partition coefficient (Koc) for Naproxen is estimated to be 330, indicating a moderate tendency to adsorb to soil organic carbon. nih.gov However, because it exists as an anion in the environment, it generally does not adsorb as strongly to soils as neutral compounds, which can increase its mobility and potential for leaching. nih.gov The fate of Naproxen in soil is primarily dictated by biodegradation, which can be rapid, thereby reducing the risk of contamination of adjacent water bodies in the absence of preferential flow or runoff. nih.gov

Table 2: Environmental Transport and Partitioning Parameters for Naproxen

| Parameter | Value/Description | Reference |

|---|---|---|

| Vapor Pressure | 1.9 x 10⁻⁶ mm Hg at 25°C (estimated) | nih.gov |

| Henry's Law Constant | Not significant due to anionic form in water | nih.gov |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 330 (estimated) | nih.gov |

Metabolomic Studies of Environmental Degradation Products

When Naproxen degrades in the environment, it forms a number of transformation products. Metabolomic studies, which analyze the complete set of small-molecule metabolites, are crucial for identifying these products and understanding their potential effects.

In the human body, Naproxen is primarily metabolized to O-desmethylnaproxen and naproxen glucuronide , which are then excreted and enter wastewater systems. nih.gov In the environment, biodegradation is a key transformation process. The most well-described pathway involves the degradation by bacteria such as Bacillus thuringiensis, where the key intermediates are O-desmethylnaproxen and salicylate . nih.govnih.gov Salicylate can be further broken down and incorporated into central metabolism. nih.govnih.gov

Physicochemical degradation processes, such as advanced oxidation processes, can generate a different suite of byproducts through reactions like decarboxylation, demethylation, and hydroxylation. rsc.org Some of the identified transformation products from these processes include:

1-(6-methoxy-2-naphthyl)ethanol

2-acetyl-6-methoxynaphthalene

Hydroperoxides

Dimeric derivatives tandfonline.com

It is important to note that some of these degradation byproducts can be more toxic than the parent Naproxen compound. tandfonline.com For example, 1-(6-methoxy-2-naphthyl)ethanol and 2-acetyl-6-methoxynaphthalene have shown significantly higher toxicity in some aquatic organisms. tandfonline.com

Advanced Analytical Methodologies for Research on Einecs 305 339 0

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of Flumazenil, particularly for its separation from complex matrices like biological fluids and for the quantification of the parent compound and its related substances. mod.gov.rsmdpi.com

Gas chromatography-mass spectrometry (GC-MS) provides a sensitive and specific method for the determination of Flumazenil in plasma. psu.edunih.gov In one method, Flumazenil and an internal standard, such as midazolam, are isolated from plasma via basic extraction. The resulting extract is then separated on a capillary column and detected using selected ion monitoring (SIM). psu.edu For instance, a Perkin-Elmer Model 8500 gas chromatograph with an ion trap detector (ITD) can be utilized. psu.edu

Challenges in the gas chromatography of Flumazenil include its tendency to be adsorbed by the GC column. nih.gov To mitigate this, preconditioning the column with a reconstituted plasma extract and a silylating agent like Silyl-8 is often necessary to block active sites on the column. nih.gov A highly sensitive approach involves gas chromatography-negative ion chemical ionization mass spectrometry (GC-NCI-MS), which can achieve a tenfold increase in sensitivity compared to other methods. nih.gov Using an isotopically labeled internal standard, such as flumazenil-d3, enhances the accuracy of quantification. nih.gov

Table 1: GC-MS Method Parameters for Flumazenil Analysis

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | Perkin-Elmer Model 8500 GC with Ion Trap Detector (ITD) | psu.edu |

| Column | 25-m BP-1 capillary column | psu.edu |

| Detection Mode | Selected Ion Monitoring (SIM) | psu.edu |

| Monitored Ions (m/z) | Flumazenil: 229; Internal Standard (Midazolam): 310 | psu.edu |

| Quantification Limit | 1.0 ng/mL in plasma | psu.edu |

| Alternative Method | Gas Chromatography-Negative Ion Chemical Ionization (GC-NCI-MS) | nih.gov |

| NCI-MS Monitored Ion (m/z) | 275 (for enhanced sensitivity) | nih.gov |

| Detection Limit (NCI-MS) | 0.1 ng/mL | nih.gov |

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the most specific and sensitive methods for determining Flumazenil in biological samples. mod.gov.rs These techniques are widely used for analyzing Flumazenil and its impurities. daicelpharmastandards.comnih.gov A common approach involves solid-phase extraction (SPE) to isolate the analyte from plasma or serum, followed by analysis. mod.gov.rsresearchgate.net

One established LC-MS method utilizes a Lichrospher RP-8 column with a mobile phase consisting of a mixture of acidic acetonitrile (B52724) and 20 mM ammonium (B1175870) acetate (B1210297) in water (55:45). mod.gov.rsceon.rs Detection is performed in single ion monitoring mode at an m/z of 304. mod.gov.rsceon.rs This method has demonstrated excellent recovery rates (94.65%) and a limit of detection of 0.5 ng/mL. mod.gov.rsceon.rs For enhanced specificity and sensitivity, LC-tandem MS (LC-MS/MS) is employed, often using an isotopically labeled internal standard like N-methyl tri-deuterated flumazenil. researchgate.net

Table 2: LC-MS Application for Flumazenil Quantification

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | Liquid Chromatograph coupled with a Mass Spectrometer | mod.gov.rs |

| Sample Preparation | Solid-Phase Extraction (Oasis HLB cartridges) | mod.gov.rs |

| Column | Lichrospher 100 RP-8 E (250-4, 5 μm) | mod.gov.rs |

| Mobile Phase | Acetonitrile:Glacial Acetic Acid (99:1) and 20 mM Ammonium Acetate in water (55:45) | mod.gov.rs |

| Detection Mode | Single Ion Monitoring (SIM) at m/z 304 | mod.gov.rs |

| Limit of Detection | 0.5 ng/mL | mod.gov.rsceon.rs |

| Limit of Quantification | 1 ng/mL | mod.gov.rsceon.rs |

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography, is a powerful tool for identifying the metabolites of Flumazenil. preprints.orgdoi.orgnih.gov Techniques like ultra-high performance liquid chromatography/quadrupole-time-of-flight-mass spectrometry (UHPLC/Q-ToF-MS) are used to analyze metabolites produced from in vitro systems, such as liver microsomes. nih.govnih.govresearchgate.net

In such studies, Flumazenil is incubated with liver homogenates or microsomes, and the resulting mixture is analyzed. preprints.orgnih.gov The high mass accuracy of ToF-MS allows for the confident identification of biotransformation products. doi.org For instance, in rat liver microsomes, two primary metabolites, a major (M2) and a minor (M3) one, were identified with m/z values of 276 and 320, respectively. nih.gov These correspond to the carboxylic acid and hydroxylated ethylester forms of Flumazenil. preprints.org A study using LC-Q-TOF/MS successfully identified fifteen degradation products of Flumazenil under various stress conditions, including three known impurities and twelve previously unreported ones. doi.org

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of Flumazenil and assessing its purity by identifying and quantifying any impurities or degradation products. daicelpharmastandards.comslideshare.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of Flumazenil and its related compounds. daicelpharmastandards.comdoi.org Both 1H and 13C NMR provide detailed information about the molecular structure, which is crucial for confirming the identity of the synthesized compound and its impurities. daicelpharmastandards.comrsc.org For example, the structure of degradation products of Flumazenil, initially detected by LC-MS, can be definitively confirmed through synthesis and subsequent NMR analysis. doi.org Quantitative NMR (qNMR), specifically 19F NMR, has also been evaluated as a simple and rapid method for determining the content of fluorinated pharmaceuticals like Flumazenil, using an internal standard such as trifluoroacetic acid. nih.gov This non-destructive technique is highly specific and reliable for quality control purposes. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are standard methods for the characterization of Flumazenil. daicelpharmastandards.comresearchgate.net IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. slideshare.net A Certificate of Analysis for Flumazenil impurity standards typically includes data from IR spectroscopy to aid in characterization. daicelpharmastandards.com

Advanced Sample Preparation Techniques for Complex Matrices

The accurate quantification of Flumazenil in complex biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic and metabolic studies. Given that Flumazenil is often present at very low concentrations (nanogram or even picogram per milliliter), efficient sample preparation is paramount to remove interfering substances and enrich the analyte of interest. europa.eu

Solid-phase extraction (SPE) has emerged as a robust and widely used technique for the extraction of Flumazenil from biological samples. europa.eueuropa.eu Various SPE cartridges are employed, with Oasis HLB cartridges demonstrating excellent recovery rates. For instance, one method reported a recovery of 94.65% for Flumazenil from serum using Oasis HLB cartridges with ethyl acetate as the eluting solvent. europa.eu Another study utilizing SPE for plasma samples reported a recovery of 78%. europa.eu The automation of SPE procedures further enhances throughput and reproducibility. europa.eu

Liquid-liquid extraction (LLE) is another classical method that has been applied for the isolation of Flumazenil, although SPE is often favored for its cleanliness and potential for automation. europa.eu The choice of extraction technique and solvent is critical and is often optimized to achieve the highest possible recovery and purity of the analyte.

The table below summarizes some of the advanced sample preparation techniques used for Flumazenil analysis in complex matrices.

| Sample Preparation Technique | Matrix | Key Features | Reported Recovery | Reference |

| Solid-Phase Extraction (SPE) | Serum | Use of Oasis HLB cartridges with ethyl acetate as eluent. | 94.65% | europa.eu |

| Solid-Phase Extraction (SPE) | Plasma | Automated and high-throughput compatible. | 78% | europa.eu |

Development of High-Throughput Screening Methods for Research Purposes

High-throughput screening (HTS) plays a vital role in drug discovery and development, enabling the rapid assessment of large numbers of compounds. In the context of Flumazenil research, HTS methodologies are employed for various purposes, including the identification of novel modulators of its target, the GABA-A receptor, and for optimizing reaction conditions in synthetic chemistry.

One notable application of HTS was in a study that screened a library of 1600 FDA-approved drugs to identify compounds that modulate mitochondrial function. In this screen, Flumazenil was identified as one of the most potent activators of oxygen consumption, highlighting a secondary mitofunctional effect. The screening was conducted using an oxygen biosensor plate assay, which allowed for rapid and sensitive measurements.

In the realm of synthetic chemistry, high-throughput experimentation has been utilized to optimize the C–H borylation of complex molecules, including Flumazenil. A miniaturized screening platform allowed for the rapid evaluation of various catalysts, ligands, and reaction conditions, minimizing the consumption of valuable starting materials. This approach successfully identified optimal conditions for the regioselective borylation of Flumazenil.

The following table outlines key aspects of high-throughput screening methods applied in Flumazenil research.

| HTS Application | Screening Platform | Key Findings | Reference |

| Identification of Mitofunctional Effects | Oxygen Biosensor Plate Assay | Flumazenil identified as a potent activator of mitochondrial oxygen consumption. | |

| Optimization of C–H Borylation | Miniaturized 96-well plate format | Rapid identification of optimal conditions for regioselective borylation. |

Isotopic Labeling and Tracing Techniques in Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating the metabolic fate and mechanism of action of drugs like Flumazenil. By replacing one or more atoms of the molecule with their heavier, non-radioactive (e.g., deuterium, ¹³C, ¹⁵N) or radioactive (e.g., ¹¹C, ¹⁸F) isotopes, researchers can trace the compound and its metabolites in biological systems.

Radioactive labeling of Flumazenil, particularly with positron-emitting isotopes like Carbon-11 ([¹¹C]Flumazenil) and Fluorine-18 ([¹⁸F]Flumazenil), is central to its use in Positron Emission Tomography (PET) imaging. europa.eu PET imaging allows for the non-invasive visualization and quantification of GABA-A receptor density in the brain, which is crucial for studying various neurological and psychiatric disorders. The development of efficient radiosynthesis methods for [¹⁸F]Flumazenil, which has a longer half-life than [¹¹C]Flumazenil, has been a significant focus of research to improve its clinical utility.

Stable isotope labeling, often using deuterium, is employed in conjunction with mass spectrometry for quantitative analysis. For instance, N-methyl tri-deuterated Flumazenil is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to accurately quantify Flumazenil concentrations in plasma samples from PET studies. europa.eu This approach improves the precision and accuracy of the measurements. europa.eu

Metabolic studies have utilized isotopically labeled Flumazenil to identify its biotransformation products. For example, studies in rat liver microsomes have identified metabolites such as the carboxylic acid and hydroxylated ethyl ester forms of Flumazenil. These studies provide a comprehensive understanding of the in vivo metabolism of the drug.

The table below details the application of isotopic labeling in Flumazenil research.

| Isotope | Application | Analytical Technique | Key Insights | Reference |

| ¹¹C | PET Imaging | Positron Emission Tomography (PET) | Visualization and quantification of GABA-A receptors in the brain. | europa.eu |

| ¹⁸F | PET Imaging | Positron Emission Tomography (PET) | Longer half-life alternative to ¹¹C for PET studies of GABA-A receptors. | |

| ²H (Deuterium) | Quantitative Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Used as an internal standard for accurate quantification of Flumazenil in plasma. | europa.eu |

| Not Specified | Metabolic Studies | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification of major metabolites in rat liver microsomes. |

Regulatory Science and Chemical Policy Research Associated with Einecs 305 339 0

Academic Analysis of Regulatory Classification and Inventory Status (e.g., EINECS, ECHA databases)

The European Community (EC) number is a primary numerical identifier for chemical substances within the EU regulatory framework. europa.eumolybdenumconsortium.org The EC Inventory is a composite of three lists: the European Inventory of Existing Commercial Chemical Substances (EINECS), the European List of Notified Chemical Substances (ELINCS), and the "No-Longer Polymers" (NLP) list. europa.eueuropa.eu An EINECS number, such as 305-339-0, specifically identifies a substance that was commercially available in the EU between January 1, 1971, and September 18, 1981. europa.eu

Academic and regulatory analysis clarifies that while an EINECS number is a key identifier, it does not solely determine the identity of a substance. europa.eu Other identifiers, including the Chemical Abstracts Service (CAS) number and the molecular formula, are also critical. europa.eueuropa.eu Research highlights that in some instances, a single EINECS entry may correspond to two or more different substances, or conversely, several EINECS entries may relate to one substance. europa.eu This complexity necessitates a thorough assessment by manufacturers and importers to define their substance precisely and form a Substance Information Exchange Forum (SIEF) with others registering the "same" substance under regulations like REACH. europa.eu

The European Chemicals Agency (ECHA) maintains comprehensive databases where information on substances, including their classification and labeling, is compiled. europa.eu For a given substance, these databases may include its harmonised classification and labelling (CLH), which is a legally binding classification agreed upon at the EU level, as well as classifications provided by companies in REACH registration dossiers and notifications under the Classification, Labelling and Packaging (CLP) Regulation. europa.eumolybdenumconsortium.org

Research on Data Requirements for Chemical Registration and Evaluation (general principles)

Research into chemical policy focuses heavily on the data required for registration and evaluation, a cornerstone of modern chemical management frameworks like the EU's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. europa.eueuropa.eu The fundamental principle of REACH is to place the responsibility on companies to demonstrate the safe use of their products. europa.eu Manufacturers and importers must register substances produced or imported in quantities of one tonne or more per year with ECHA. europa.eu

The data requirements are tiered and primarily dependent on the tonnage of the substance placed on the market. europa.eu For each tonnage band, a specific set of information, detailed in the annexes of the REACH regulation, must be provided in a technical dossier. europa.eueuropa.eu

Table 1: General Data Requirements under REACH by Tonnage Band

| Tonnage Band (tonnes/year) | General Data Requirements |

|---|---|

| 1 to 10 | Technical dossier with physicochemical, toxicological, and ecotoxicological data as per Annex VII. |

| 10 to 100 | Technical dossier with data from Annex VIII, plus a Chemical Safety Report (CSR). europa.eu |

| 100 to 1,000 | Technical dossier with data from Annex IX, plus a Chemical Safety Report (CSR). |

| Over 1,000 | Technical dossier with data from Annex X, plus a Chemical Safety Report (CSR). |

Before conducting new tests, especially on vertebrate animals, registrants must first gather and evaluate all existing data. europa.eu The regulation mandates data sharing among registrants of the same substance to avoid unnecessary testing and reduce costs. europa.eu A Chemical Safety Report (CSR) is required for substances at or above 10 tonnes per year, documenting the chemical safety assessment. europa.eu This assessment involves hazard identification and determining the conditions under which risks are controlled. europa.eu Research has analyzed the sufficiency of these data requirements, noting that for lower tonnage bands, the data may not be adequate for classifying all potential hazards, such as subacute toxicity or carcinogenicity. europa.eu

Methodological Advancements in Chemical Assessment and Risk Prioritization (conceptual)

There is a significant academic and regulatory effort to innovate the methods used for chemical assessment and risk prioritization. The goal is to move beyond traditional, often slow and animal-intensive, single-stressor evaluations towards more efficient and holistic approaches. These "New Approach Methodologies" (NAMs) integrate data from various sources, including in silico (computer modeling), in vitro (cellular assays), and targeted in vivo (animal) studies.

Methodological advancements focus on several key areas:

High-Throughput Screening (HTS): These technologies allow for the rapid testing of thousands of chemicals for potential toxicity, helping to prioritize substances that require more in-depth assessment.

Integrated Approaches to Testing and Assessment (IATA): IATA provides a structured framework for chemical evaluation by combining different information sources in a tiered or iterative manner. This allows for a more efficient and evidence-based decision-making process.

Exposure-Driven Risk Screening: This approach prioritizes chemicals for further hazard assessment based on their potential for human and environmental exposure. It helps to focus resources on the substances of highest potential concern.

Cumulative Risk Assessment: Research is advancing methodologies to assess the risk from combined exposure to multiple chemicals, which better reflects real-world scenarios. Tools like the hazard index (HI) are being refined to account for mixture effects.

These advanced methodologies aim to provide a more accurate and timely characterization of chemical risks, supporting regulatory decisions without relying solely on traditional animal testing.

Interplay of Academic Research and International Chemical Management Frameworks (e.g., REACH)

A dynamic interplay exists between academic research and international chemical management frameworks like REACH. europa.eu REACH itself is seen as a paradigm shift in chemical policy, moving the burden of proof from authorities to industry and demanding comprehensive risk management along the entire supply chain. europa.eu This shift has created a significant need for scientific research to support the implementation and evolution of the regulation.

Academic research contributes in several critical ways:

Developing and Validating New Methods: Academia is a primary driver in the development of the NAMs and IATA frameworks discussed previously. Research is essential to validate these new methods and demonstrate that they can provide the same or a better level of protection as traditional approaches, a key requirement for their acceptance in a regulatory context like REACH.

Strengthening the Science-Policy Interface: There is a recognized need to better integrate scientific knowledge into policymaking. Academic scientists play a crucial role in this interface by providing the expertise needed to assess complex chemical issues. However, challenges remain, such as the gap between the novel methods developed in academia and the preference of policymakers for standardized, established methods.

Evaluating Regulatory Effectiveness: Academic studies provide critical analysis of the effectiveness and impact of regulations. Research can identify implementation challenges, analyze the quality of data submitted by industry, and propose improvements to the regulatory framework. europa.eu

International frameworks like REACH stimulate research by creating a demand for new data and assessment tools. In turn, the vast amount of data generated under REACH provides a valuable resource for academic research, enabling the development and validation of new predictive models and assessment strategies.

Socio-economic Implications of Chemical Regulations on Research and Development (conceptual)

Chemical regulations like REACH have profound socio-economic implications, particularly for research and development (R&D). A key tool used within the REACH framework to evaluate these impacts is the Socio-Economic Analysis (SEA). An SEA aims to assess the costs and benefits of a proposed regulatory action, comparing it to the baseline scenario of no action.

Conceptually, the implications for R&D can be viewed from two perspectives:

Costs and Challenges:

Compliance Costs: The most direct impact is the cost associated with generating the required data, preparing registration dossiers, and implementing risk management measures. These costs can be substantial and may divert R&D funds from innovation towards regulatory compliance.

Impact on Innovation: There is a concern that the high cost and complexity of registration could stifle innovation, particularly for small and medium-sized enterprises (SMEs), by creating barriers to bringing new chemicals to market.

Benefits and Opportunities:

Incentivizing Safer Alternatives: Regulations, particularly the authorization and restriction processes for substances of very high concern (SVHC), create a strong market incentive for R&D into safer and more sustainable alternatives. europa.eu This can drive innovation in green chemistry.

Increased Knowledge and Competitiveness: The requirement to generate comprehensive data on chemical properties and uses leads to a much deeper understanding of substances. This enhanced knowledge can lead to improved products, more efficient processes, and enhanced competitiveness for companies that embrace the principles of sound chemical management.

Harmonization and Market Access: While challenging, harmonized regulations like REACH can ultimately simplify access to the large EU market, providing a clear and predictable framework for companies to follow.

Research based on SEAs shows that the economic impacts of regulation are a primary focus, alongside health benefits. However, there is a recognized need to better quantify environmental benefits and wider social impacts to provide a more complete picture for decision-makers. The Organisation for Economic Co-operation and Development (OECD) is actively working to improve methodologies for assessing the costs and benefits of chemical regulation to better inform policy.

Table 2: List of Compound and Regulatory Names Mentioned

| Name/Term | Description |

| Cadmium | A chemical element and heavy metal. |

| CLP Regulation | The European Union regulation on Classification, Labelling and Packaging of substances and mixtures. |

| ECHA | European Chemicals Agency. |

| EINECS | European Inventory of Existing Commercial Chemical Substances. |

| ELINCS | European List of Notified Chemical Substances. |

| Lead | A chemical element and heavy metal. |

| NLP | "No-Longer Polymers" list. |

| OECD | Organisation for Economic Co-operation and Development. |

| REACH | The European Union regulation on Registration, Evaluation, Authorisation and Restriction of Chemicals. |

| SEA | Socio-Economic Analysis. |

| SIEF | Substance Information Exchange Forum. |

| SVHC | Substance of Very High Concern. |

Emerging Research Directions and Future Perspectives for Einecs 305 339 0

Unexplored Synthetic Chemistry Avenues

The synthesis of Naproxen and its derivatives continues to be an active area of research, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. mdpi.com While the industrial synthesis of racemic Naproxen is well-established, there are several unexplored avenues for its ethylamine (B1201723) salt and other derivatives. google.com

One area of interest is the development of novel salt forms and co-crystals to enhance the physicochemical properties of Naproxen, such as solubility and bioavailability. Research into the formation of salts with amino acid esters has shown improved water solubility and skin permeation, opening up possibilities for new topical formulations. nih.gov The synthesis and characterization of other novel salts of Naproxen could lead to improved drug delivery systems and therapeutic profiles. nict.edu.ngresearchgate.net

Furthermore, the development of asymmetric synthesis routes to produce the more active S-enantiomer of Naproxen remains a key objective. mdpi.comacs.org Recent advancements in catalysis, including the use of chiral ligands and biocatalytic methods, offer promising strategies for the enantioselective synthesis of Naproxen and its analogs. mdpi.comacs.org The exploration of continuous-flow chemistry in these synthetic routes could also lead to more efficient and scalable production processes. mdpi.com

Table 1: Recent Synthetic Strategies for Naproxen and its Derivatives

| Synthetic Approach | Key Features | Potential Advantages |

| Novel Salt Formation | Use of various counter-ions (e.g., amino acid esters) | Improved solubility, bioavailability, and potential for new formulations nih.govresearchgate.net |

| Asymmetric Catalysis | Employment of chiral catalysts (e.g., Rhodium, Cobalt complexes) | High enantioselectivity, leading to more potent single-enantiomer drugs mdpi.com |

| Biocatalysis | Use of enzymes for stereoselective reactions | Environmentally friendly, high selectivity, and can shorten synthetic routes acs.org |

| Continuous-Flow Chemistry | Reactions performed in a continuous stream | Improved efficiency, safety, and scalability of the synthesis process mdpi.com |

Potential for Novel Academic Applications in Interdisciplinary Fields

The unique properties of Naproxen and its derivatives, including Einecs 305-339-0, present opportunities for novel applications in various interdisciplinary fields beyond its traditional use as an anti-inflammatory agent.

In materials science, the self-assembly properties of Naproxen derivatives could be explored for the development of novel biomaterials, such as hydrogels for drug delivery or tissue engineering scaffolds. The interaction of Naproxen with other molecules can also be harnessed to create new functional materials. For instance, the complexation of Naproxen with metal ions is being investigated for the development of new catalysts and sensors.

In the field of chemical biology, fluorescently tagged Naproxen analogs could be synthesized and used as probes to study the cyclooxygenase (COX) enzymes and their role in various physiological and pathological processes. nict.edu.ng These probes could provide valuable insights into the mechanisms of inflammation and help in the design of more selective and potent NSAIDs. mdpi.com

Furthermore, the known anti-inflammatory properties of Naproxen could be leveraged in the development of new therapeutic strategies for diseases with an inflammatory component, such as neurodegenerative diseases and certain types of cancer. mdpi.com Research into the targeted delivery of Naproxen to specific tissues or cells could enhance its therapeutic efficacy while minimizing systemic side effects.

Advanced Environmental Modeling and Predictive Tools

The widespread use of Naproxen has led to its detection in various environmental compartments, including surface water, groundwater, and soil. nih.govresearchgate.net Advanced environmental modeling and predictive tools are crucial for understanding the fate, transport, and potential ecological risks of Naproxen and its transformation products.

Multimedia fate models can be used to predict the distribution of Naproxen in the environment and identify potential accumulation hotspots. acs.org These models take into account various factors such as the physicochemical properties of the compound, environmental conditions, and emission sources. The development of more sophisticated models that incorporate the transformation and degradation pathways of Naproxen will provide a more accurate assessment of its environmental impact. acs.org

Predictive toxicology models, such as quantitative structure-activity relationship (QSAR) models, can be employed to estimate the toxicity of Naproxen and its degradation products to various aquatic organisms. These models can help in prioritizing compounds for further ecotoxicological testing and in setting environmental quality standards.

Moreover, the integration of environmental models with data from monitoring studies can help in validating the model predictions and in identifying knowledge gaps. This integrated approach can provide a comprehensive understanding of the environmental behavior of Naproxen and support the development of effective risk management strategies.

Challenges and Opportunities in Analytical Chemistry for Persistent Trace Compounds

The detection and quantification of trace levels of Naproxen and its metabolites in complex environmental matrices pose significant analytical challenges. mdpi.comnih.gov The low concentrations of these compounds, often in the nanogram per liter range, require highly sensitive and selective analytical methods. nih.govmdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most commonly used technique for the analysis of Naproxen in environmental samples. ijpsjournal.com However, matrix effects, where other components in the sample interfere with the ionization of the target analyte, can affect the accuracy and precision of the analysis. mdpi.com The development of advanced sample preparation techniques, such as solid-phase extraction (SPE) and liquid-phase microextraction (LPME), is crucial for minimizing matrix effects and for pre-concentrating the analytes. rsc.org

There is also a need for the development of rapid and cost-effective analytical methods for the routine monitoring of Naproxen in the environment. Electrochemical sensors and biosensors offer a promising alternative to traditional chromatographic methods, as they can provide real-time and on-site analysis. nih.gov

The identification and quantification of the transformation products of Naproxen is another major challenge. mdpi.com Many of these products are unknown and may have different toxicological properties than the parent compound. The use of high-resolution mass spectrometry (HRMS) can aid in the identification of these unknown compounds and provide a more complete picture of the environmental fate of Naproxen. nanoge.org

Table 2: Analytical Techniques for Trace Naproxen Analysis

| Technique | Advantages | Challenges |

| LC-MS/MS | High sensitivity and selectivity ijpsjournal.com | Matrix effects, costly instrumentation mdpi.com |

| GC-MS | Good for volatile compounds | Requires derivatization for Naproxen ijpsjournal.com |

| Electrochemical Sensors | Rapid, portable, and low-cost nih.gov | Potential for interference, lower selectivity than MS nih.gov |

| High-Resolution MS | Identification of unknown transformation products nanoge.org | Complex data analysis, high cost |

Integration of Omics Technologies in Environmental Fate Studies

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for investigating the effects of environmental contaminants on organisms at the molecular level. mdpi.com The integration of these technologies into the environmental fate studies of Naproxen can provide valuable insights into its mode of action and its potential ecological impacts. figshare.com

Transcriptomics, for example, can be used to identify changes in gene expression in organisms exposed to Naproxen, providing information on the cellular pathways that are affected. A study on zebrafish exposed to environmentally relevant concentrations of Naproxen revealed disruptions in the transcription of genes involved in reproduction. figshare.com Proteomics can be used to study changes in the protein expression profile, while metabolomics can provide a snapshot of the metabolic changes that occur in response to Naproxen exposure.

The data generated from omics studies can be used to develop adverse outcome pathways (AOPs), which link molecular initiating events to adverse outcomes at the individual and population levels. mdpi.com AOPs can be a valuable tool for ecological risk assessment and for the development of more predictive and mechanistically based toxicity tests.

The integration of omics data with traditional ecotoxicological endpoints can provide a more comprehensive understanding of the effects of Naproxen on aquatic ecosystems. This integrated approach can help in identifying sensitive species and in developing more effective strategies for protecting the environment from the adverse effects of this widely used pharmaceutical.

Q & A

How to formulate a research question for studying Einecs 305-339-0?

A well-constructed research question should adhere to frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population/Problem: What are the physicochemical properties of this compound?

- Intervention: How does varying temperature affect its stability?

- Outcome: What analytical parameters (e.g., purity, reactivity) are critical? Ensure specificity and measurability to guide experimental design and data analysis .

Q. What variables should be prioritized in experimental design for this compound?

Define independent variables (e.g., reaction conditions, concentrations) and dependent variables (e.g., yield, degradation rates). Include controls (e.g., solvent-only groups) to isolate compound-specific effects. Reference frameworks like PICOT (adding Time) to structure hypotheses, e.g., "How does UV exposure over 24h alter this compound's structural integrity?" .

Q. How to conduct a systematic literature review for this compound?

- Use databases like PubMed, SciFinder, or Reaxys to compile peer-reviewed studies.

- Apply inclusion/exclusion criteria (e.g., studies published after 2010, excluding industrial applications).

- Extract data on synthesis methods, stability profiles, and conflicting results. Tools like PRISMA flow diagrams can organize screening processes .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound?

- Perform sensitivity analysis to identify variables causing discrepancies (e.g., impurities, instrument calibration).

- Replicate experiments under standardized conditions, documenting procedural deviations.

- Apply statistical tests (e.g., ANOVA, t-tests) to assess significance. Cross-validate findings using alternative methods (e.g., HPLC vs. NMR for purity) .

Q. What strategies optimize analytical method validation for this compound?

- Follow ICH guidelines for parameters like accuracy, precision, and detection limits.

- Use design of experiments (DoE) to test multiple variables (e.g., mobile phase composition, column temperature) efficiently.

- Validate methods with spike-and-recovery experiments or comparative analysis against reference standards .

Q. How to integrate cross-disciplinary approaches (e.g., computational modeling) with experimental studies?

- Combine density functional theory (DFT) calculations with empirical data to predict reactivity or degradation pathways.

- Validate models using experimental results (e.g., comparing predicted vs. observed spectral data).

- Address gaps by collaborating with experts in cheminformatics or materials science .

Methodological Guidance for Data Analysis

Q. How to ensure reproducibility in studies involving this compound?

- Document all protocols in detail, including instrument settings, reagent lot numbers, and environmental conditions.

- Share raw data and code (e.g., via Zenodo or GitHub) for transparency.

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. What statistical methods are suitable for small-sample studies of this compound?

- Employ non-parametric tests (e.g., Mann-Whitney U) if data deviates from normality.

- Use Bayesian inference to handle uncertainty in limited datasets.

- Report effect sizes and confidence intervals to contextualize results .

Ethical and Reporting Standards

Q. How to address ethical considerations in handling toxic or hazardous derivatives?

- Follow institutional biosafety protocols (e.g., fume hood use, waste disposal).

- Disclose risks in publications and obtain ethics approvals for studies involving human/animal models .

Q. What are the best practices for publishing negative or inconclusive results?

- Use platforms like PLOS ONE or Scientific Data that prioritize methodological rigor over novelty.

- Highlight unexpected findings (e.g., "No observed correlation between pH and stability") to guide future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.